molecular formula C10H10Cl2O4 B14603959 3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid CAS No. 60620-09-9

3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid

Katalognummer: B14603959
CAS-Nummer: 60620-09-9
Molekulargewicht: 265.09 g/mol
InChI-Schlüssel: IJXPITYCMKPDJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid: is an organic compound belonging to the class of substituted benzoic acids. This compound is characterized by the presence of two chlorine atoms, two methoxy groups, and a methyl group attached to the benzene ring, along with a carboxylic acid functional group. The molecular formula of this compound is C10H10Cl2O4 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid can be achieved through various synthetic routes. One common method involves the chlorination of 2,6-dimethoxy-4-methylbenzoic acid using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. The presence of chlorine and methoxy groups can influence the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

  • 3,5-Dichloro-4-methylbenzoic acid
  • 2,6-Dimethoxy-4-methylbenzoic acid
  • 3,5-Dimethoxy-4-methylbenzoic acid

Comparison: 3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid is unique due to the presence of both chlorine and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, such as increased reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

60620-09-9

Molekularformel

C10H10Cl2O4

Molekulargewicht

265.09 g/mol

IUPAC-Name

3,5-dichloro-2,6-dimethoxy-4-methylbenzoic acid

InChI

InChI=1S/C10H10Cl2O4/c1-4-6(11)8(15-2)5(10(13)14)9(16-3)7(4)12/h1-3H3,(H,13,14)

InChI-Schlüssel

IJXPITYCMKPDJK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1Cl)OC)C(=O)O)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.